molecular formula C14H15NO2S B14909666 n-(2-(Methoxymethyl)benzyl)thiophene-2-carboxamide

n-(2-(Methoxymethyl)benzyl)thiophene-2-carboxamide

Cat. No.: B14909666
M. Wt: 261.34 g/mol
InChI Key: LZNKAFPDSSVALL-UHFFFAOYSA-N
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Description

n-(2-(Methoxymethyl)benzyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including n-(2-(Methoxymethyl)benzyl)thiophene-2-carboxamide, typically involves condensation reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale condensation reactions under controlled conditions. The choice of method depends on the desired yield, purity, and specific application of the compound. For example, the Fiesselmann synthesis involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .

Chemical Reactions Analysis

Types of Reactions

n-(2-(Methoxymethyl)benzyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

n-(2-(Methoxymethyl)benzyl)thiophene-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of n-(2-(Methoxymethyl)benzyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, leading to their biological effects. For example, some thiophene derivatives act as inhibitors of specific enzymes, while others may interact with receptors to modulate cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-(2-(Methoxymethyl)benzyl)thiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H15NO2S

Molecular Weight

261.34 g/mol

IUPAC Name

N-[[2-(methoxymethyl)phenyl]methyl]thiophene-2-carboxamide

InChI

InChI=1S/C14H15NO2S/c1-17-10-12-6-3-2-5-11(12)9-15-14(16)13-7-4-8-18-13/h2-8H,9-10H2,1H3,(H,15,16)

InChI Key

LZNKAFPDSSVALL-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC=CC=C1CNC(=O)C2=CC=CS2

Origin of Product

United States

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